Molecular Weight Advantage: 21.7% Lower MW Than the 2-Bromo Analog for Atom-Economical Synthesis
Methyl 2-chloro-1-cyclopentene-1-carboxylate (MW = 160.60 g/mol) exhibits a molecular weight 21.7% lower than its direct 2-bromo congener, methyl 2-bromo-1-cyclopentene-1-carboxylate (CAS 320608-71-7; MW = 205.05 g/mol) [1]. In fragment-based drug discovery and lead optimization programs, lower molecular weight building blocks are systematically favored because each dalton added at the intermediate stage propagates into the final compound, influencing compliance with Lipinski's Rule of Five and related drug-likeness metrics [2]. Selecting the chloro over the bromo variant at the building block stage provides a 44.45 g/mol (27.7%) mass savings that carries through the entire synthetic sequence.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 160.60 g/mol (C7H9ClO2) |
| Comparator Or Baseline | Methyl 2-bromo-1-cyclopentene-1-carboxylate (CAS 320608-71-7): 205.05 g/mol (C7H9BrO2) |
| Quantified Difference | Δ = –44.45 g/mol (–21.7% relative to bromo analog) |
| Conditions | Calculated from molecular formula; vendor-confirmed MW values |
Why This Matters
Lower molecular weight at the building block stage directly supports lead-likeness optimization and atom-economical synthesis in medicinal chemistry programs [2].
- [1] Kuujia. Methyl 2-Bromo-1-cyclopentenecarboxylate – CAS 320608-71-7 (MW = 205.05). Available at: https://www.kuujia.com (accessed 2026-05-02). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23, 3–25. (Rule of Five context for MW optimization). View Source
